DL-Cysteine hydrochloride monohydrate
Overview
Description
Synthesis Analysis
The synthesis of DL-Cysteine hydrochloride monohydrate involves microbial conversion from chemical intermediates, such as DL-2-amino-delta2-thiazoline-4-carboxylic acid (DL-ATC), through a series of enzymatic and fermentation processes. This conversion is facilitated by specific strains of Pseudomonas and other bacteria that can produce L-cysteine from DL-ATC with high yield and selectivity (Sano et al., 1977).
Molecular Structure Analysis
The molecular structure of DL-Cysteine hydrochloride monohydrate has been explored using techniques like Raman spectroscopy and solid-state density functional theory (DFT) calculations. These studies reveal the importance of intermolecular hydrogen bonds in its structural stability, especially under various conditions such as high pressure. The chloride ion and water molecule in the hydrochloride monohydrate form play crucial roles in enhancing the number of hydrogen bonds, thus improving the crystal's stability (J.F. Silva Junior et al., 2018).
Chemical Reactions and Properties
DL-Cysteine hydrochloride monohydrate participates in various chemical reactions, including racemic mixtures and asymmetric syntheses. These reactions are pivotal in the production of optically active forms of cysteine, which have widespread applications in pharmaceuticals and biochemistry. The compound's ability to form stable diastereomer salts and its reactivity with other chemical agents underline its versatility and importance in synthetic chemistry (Chen Xin-zhi, 2006).
Physical Properties Analysis
The physical properties of DL-Cysteine hydrochloride monohydrate, such as its crystalline structure and behavior under high pressure, have been extensively studied. These properties are influenced by the amino acid's ability to form hydrogen bonds and its response to environmental changes. The crystal structure remains stable across a range of pressures, indicating the robust nature of DL-Cysteine hydrochloride monohydrate in various conditions (J.F. Silva Junior et al., 2018).
Scientific Research Applications
Animal Nutrition
DL-Cysteine hydrochloride monohydrate is used as a sensory additive in animal nutrition . It’s produced by chemical synthesis or protein hydrolysis .
Method of Application
It’s added to the animal feed as a sensory additive .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate in animal feed has been found to be safe for the target species, consumer, and environment .
Cell Culture
DL-Cysteine hydrochloride monohydrate is used in cell culture applications .
Method of Application
It’s used as a component of yeast dropout media for culturing yeasts . It also supports cell growth and viability in cell culture applications .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate in cell culture has been found to be effective in supporting cell growth and viability .
Food and Pharmaceutical Industry
DL-Cysteine hydrochloride monohydrate is used as a precursor in food, pharmaceutical, and personal care products .
Method of Application
It’s actively involved in the production of flavors such as meat flavor obtained by reacting with sugars .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate in the food and pharmaceutical industry has been found to be effective in producing desired flavors .
Amino Acids and Peptide Synthesis Reagents
DL-Cysteine hydrochloride monohydrate is used as a reagent in the synthesis of amino acids and peptides .
Method of Application
It’s used as a starting material in the synthesis of various amino acids and peptides .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate in the synthesis of amino acids and peptides has been found to be effective .
Redox Biology
DL-Cysteine hydrochloride monohydrate plays a crucial part in redox reactions .
Method of Application
It functions as a reducing agent and a nucleophile in redox reactions .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate in redox biology has been found to be effective in facilitating redox reactions .
Antioxidant Investigations
DL-Cysteine hydrochloride monohydrate is used in antioxidant investigations .
Method of Application
It’s used as an antioxidant in various biochemical research applications .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate in antioxidant investigations has been found to be effective .
Intermediate in Acetylcysteine Production
DL-Cysteine hydrochloride monohydrate is used as an intermediate in the production of acetylcysteine .
Method of Application
It’s used as a starting material in the synthesis of acetylcysteine, a medication used to treat paracetamol (acetaminophen) overdose and to loosen thick mucus in individuals with cystic fibrosis or chronic obstructive pulmonary disease .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate in the production of acetylcysteine has been found to be effective .
Food Additive
DL-Cysteine hydrochloride monohydrate is used as a food additive .
Method of Application
It’s used as a flavor enhancer and a dough conditioner in the food industry .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate as a food additive has been found to be effective in enhancing flavors and improving the texture of baked goods .
Enzyme Growth Inhibitor
DL-Cysteine hydrochloride monohydrate is used as an enzyme growth inhibitor .
Method of Application
It’s used to inhibit the growth of enzymes in various biochemical research applications .
Results or Outcomes
The use of DL-Cysteine hydrochloride monohydrate as an enzyme growth inhibitor has been found to be effective .
Safety And Hazards
properties
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Cysteine hydrochloride monohydrate | |
CAS RN |
10318-18-0, 96998-61-7, 116797-51-4 | |
Record name | DL-cysteine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-Cysteine hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-Cysteine Hydrochloride Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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